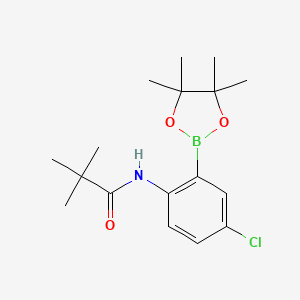

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester

Description

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester (CAS No. 1409999-52-5) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science synthesis. Its molecular formula, C₁₇H₂₅BClNO₃, reflects a unique structure combining a pivaloylamino (tert-butyl carbamate) group at the 2-position and a chlorine substituent at the 5-position of the phenyl ring. This compound is characterized by:

- Purity: ≥95% (as per analytical data) .

- Hazard Profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Storage: Requires 2–8°C refrigeration, indicating moderate stability under ambient conditions .

The pivaloylamino group introduces steric bulk, which can modulate reactivity in cross-coupling reactions by hindering access to the boron center. This feature makes it valuable for selective coupling in complex molecular architectures.

Properties

IUPAC Name |

N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYJYUOGOHTUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride to form the pivaloylamino derivative. This intermediate is then reacted with pinacol in the presence of a suitable catalyst to yield the final ester product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted phenylboronic esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester involves its interaction with molecular targets through the boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophiles, affecting various biochemical pathways. The pinacol ester group enhances the compound’s stability and reactivity in these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acid pinacol esters are structurally diverse, with variations in substituents significantly impacting their physicochemical properties and reactivity. Below is a detailed comparison of 5-chloro-2-(pivaloylamino)phenylboronic acid pinacol ester with key analogs:

Structural and Functional Group Comparisons

*Calculated based on molecular formula.

Stability and Handling

- Halogenated analogs (e.g., ) may exhibit greater sensitivity to light or moisture, necessitating stringent storage conditions.

Research and Industrial Relevance

Biological Activity

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester (CAS No: 1409999-52-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17H25BClNO3

Molecular Weight : 323.75 g/mol

CAS Number : 1409999-52-5

MDL Number : MFCD23380464

The compound features a chloro substituent, a pivaloylamino group, and a pinacol ester moiety, which contribute to its unique reactivity and biological properties. The boronic acid functionality allows it to interact with diols and other biological molecules, influencing its pharmacological profile.

The biological activity of 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit proteasome activity, crucial for protein degradation pathways, thereby influencing cell cycle regulation and apoptosis.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 12.7 |

| A549 (lung cancer) | 10.5 |

The mechanism involves inducing apoptosis and promoting cell cycle arrest in cancer cells. In vivo studies using xenograft models have demonstrated significant tumor size reduction with minimal side effects compared to control groups .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing new antimicrobial agents targeting resistant strains .

Study on Anticancer Effects

A significant study evaluated the effects of 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester on breast cancer models. Treatment resulted in a notable reduction in tumor growth, indicating its potential as a therapeutic agent. The study reported minimal toxicity, suggesting a favorable safety profile for further clinical development .

Study on Antimicrobial Activity

Another investigation focused on the compound's efficacy against multi-drug resistant bacterial strains. The results showed that it inhibited bacterial growth significantly more than standard antibiotics, highlighting its potential role in combating resistant infections .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-chloro-2-(pivaloylamino)phenylboronic acid pinacol ester, and how can purity be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the pivaloylamino group via amidation of 2-amino-5-chlorophenylboronic acid, followed by pinacol ester protection under anhydrous conditions using pinacol and a catalyst like BF₃·OEt₂. Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Monitoring by <sup>11</sup>B NMR ensures complete esterification .

Q. How does the steric bulk of the pivaloylamino group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodology : The pivaloylamino group introduces steric hindrance, slowing transmetallation. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) and elevate reaction temperatures (80–100°C). Kinetic studies via <sup>19</sup>F NMR (if fluorinated partners are used) or HPLC tracking can quantify coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic substitution patterns and pivaloyl group integration.

- <sup>11</sup>B NMR : Verify boronic ester formation (δ ~30 ppm for pinacol esters).

- HRMS (ESI-TOF) : Validate molecular weight with <1 ppm error.

- IR Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this boronic ester in bioconjugation reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the chloro and pivaloylamino groups on boron’s electrophilicity. Solvent models (e.g., PCM for THF) simulate reaction environments. Compare predicted vs. experimental rates for diol-binding assays (e.g., with fructose or ribose) .

Q. What strategies resolve contradictions in stability data under aqueous vs. anhydrous conditions?

- Methodology : Stability studies under controlled humidity (e.g., 25°C/60% RH vs. dry N₂) using LC-MS to track hydrolysis. The pivaloylamino group may enhance moisture resistance via steric shielding. For conflicting data, evaluate buffer pH effects: boronic esters hydrolyze faster in basic conditions (pH >9) .

Q. How does this compound serve as a precursor for FLT3 kinase inhibitors?

- Methodology : Use the boronic ester in Suzuki couplings with heteroaryl bromides (e.g., pyrimidines) to build inhibitor scaffolds. Post-coupling steps include deprotection (TFA for Boc groups) and functionalization (e.g., sulfonylation). Assess inhibitory activity via kinase assays (IC₅₀ determination) and compare with crystallographic data of FLT3-ligand complexes .

Q. What experimental designs address low yields in sterically hindered Buchwald-Hartwig aminations?

- Methodology : Screen palladium precursors (e.g., Pd(OAc)₂) with JosiPhos ligands to enhance C-N bond formation. Additives like Cs₂CO₃ improve base solubility. Monitor reaction progress via in situ IR for amine consumption. For scale-up, switch to flow chemistry to maintain optimal temperature and mixing .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.